molecular formula C16H38N3OP B12722019 N''-Dodecyl-N,N,N',N'-tetramethylphosphoric triamide CAS No. 36111-17-8

N''-Dodecyl-N,N,N',N'-tetramethylphosphoric triamide

Cat. No.: B12722019
CAS No.: 36111-17-8
M. Wt: 319.47 g/mol
InChI Key: HKWUUBDMOFHQEJ-UHFFFAOYSA-N
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Description

N’‘-Dodecyl-N,N,N’,N’-tetramethylphosphoric triamide is a chemical compound with the molecular formula C16H38N3OP. It is also known as bis(dimethylamino)(dodecylamino)phosphine oxide. This compound is characterized by its unique structure, which includes a dodecyl chain and tetramethylphosphoric triamide group. It is used in various scientific and industrial applications due to its distinctive chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N’‘-Dodecyl-N,N,N’,N’-tetramethylphosphoric triamide typically involves the reaction of dodecylamine with tetramethylphosphoric triamide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is usually heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of N’‘-Dodecyl-N,N,N’,N’-tetramethylphosphoric triamide involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The product is then purified using techniques such as distillation or crystallization to obtain a high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: N’‘-Dodecyl-N,N,N’,N’-tetramethylphosphoric triamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphine derivatives .

Scientific Research Applications

N’‘-Dodecyl-N,N,N’,N’-tetramethylphosphoric triamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is employed in biological studies to investigate its effects on cellular processes.

    Medicine: Research is being conducted to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’‘-Dodecyl-N,N,N’,N’-tetramethylphosphoric triamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins and enzymes, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

  • N-Dodecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate
  • N-Dodecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate
  • Bis(dimethylamino)(dodecylamino)phosphine oxide

Comparison: N’‘-Dodecyl-N,N,N’,N’-tetramethylphosphoric triamide is unique due to its specific structure and chemical properties. Compared to similar compounds, it offers distinct advantages in terms of reactivity and stability, making it suitable for a wide range of applications .

Biological Activity

N''-Dodecyl-N,N,N',N'-tetramethylphosphoric triamide (commonly referred to as DMTPT) is a phosphoramide compound that has garnered attention in various fields, particularly in biological and chemical research. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

DMTPT is characterized by its molecular formula C16H38N3OP and a molecular weight of 303.48 g/mol. It features a dodecyl group, which enhances its lipophilicity, making it suitable for various biological applications.

Mechanisms of Biological Activity

The biological activity of DMTPT can be attributed to several mechanisms:

  • Coordination Chemistry : DMTPT can form coordination complexes with metal ions, which may influence its biological interactions. Studies have shown that phosphoramides can act as ligands in metal coordination, affecting enzyme activity and cellular processes .
  • Enzyme Inhibition : Similar compounds have been investigated for their ability to inhibit enzymes such as urease and various proteases. For instance, phosphoramide derivatives have demonstrated inhibitory effects against the main protease of SARS-CoV-2, suggesting potential antiviral properties .
  • Cellular Uptake : The lipophilic nature of DMTPT facilitates its incorporation into biological membranes, potentially enhancing its efficacy in cellular environments.

Antiviral Activity

A study focusing on phosphoramide derivatives, including DMTPT, reported significant binding affinities to the SARS-CoV-2 main protease. Molecular docking simulations indicated that these compounds could inhibit viral replication by blocking the protease's active site .

Enzyme Inhibition Studies

Research has shown that DMTPT and similar compounds can effectively inhibit urease activity, which is crucial in agricultural applications to enhance nitrogen use efficiency. The inhibition of urease leads to reduced ammonia release from urea fertilizers, promoting better nitrogen assimilation in plants .

Case Studies

Study Findings Implications
Study on SARS-CoV-2 InhibitionDMTPT showed strong binding affinity to the main protease of SARS-CoV-2 in molecular docking studies.Potential use as an antiviral agent against COVID-19 .
Urease Inhibition in AgricultureDMTPT demonstrated significant inhibition of urease activity, leading to improved nitrogen utilization in crops.Enhances agricultural productivity by reducing nitrogen loss .

Applications

  • Agricultural Enhancements : DMTPT is being explored as a urease inhibitor in fertilizers to improve nitrogen use efficiency in crops.
  • Pharmaceutical Development : Its potential antiviral properties position DMTPT as a candidate for drug development against viral infections.
  • Coordination Chemistry : The ability of DMTPT to form complexes with metal ions opens avenues for its use in catalysis and materials science.

Properties

CAS No.

36111-17-8

Molecular Formula

C16H38N3OP

Molecular Weight

319.47 g/mol

IUPAC Name

N-[bis(dimethylamino)phosphoryl]dodecan-1-amine

InChI

InChI=1S/C16H38N3OP/c1-6-7-8-9-10-11-12-13-14-15-16-17-21(20,18(2)3)19(4)5/h6-16H2,1-5H3,(H,17,20)

InChI Key

HKWUUBDMOFHQEJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCNP(=O)(N(C)C)N(C)C

Origin of Product

United States

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